![molecular formula C14H24N2 B2811676 (3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine CAS No. 926229-54-1](/img/structure/B2811676.png)
(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of amines like “(3-{[Butyl(ethyl)amino]methyl}phenyl)methanamine” can be achieved through the Gabriel synthesis . This method involves the use of potassium phthalimide, which is treated with a base, followed by a primary alkyl halide, and then either hydrazine, acid, or base .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group (benzene ring) attached to a methanamine group, which is further attached to a butyl and ethyl group . The molecular weight of this compound is 220.36.Chemical Reactions Analysis
Amines like “this compound” can undergo a variety of chemical reactions. For instance, they can react with acids to form salts . They can also undergo nucleophilic substitution reactions with acyl chlorides, acid anhydrides, and halogenoalkanes .Aplicaciones Científicas De Investigación
Cellular Imaging and Photocytotoxicity
Iron(III) complexes involving similar aminomethylphenyl methanamine structures have been developed for cellular imaging and demonstrated unprecedented photocytotoxicity under red light. These complexes, capable of interacting with DNA and generating reactive oxygen species, suggest potential therapeutic applications in targeted cancer treatments by inducing apoptosis in cancer cells (Basu et al., 2014).
Anticonvulsant Agents
Schiff bases of aminomethyl pyridine, structurally similar to the compound , have shown significant anticonvulsant activity. This highlights the potential of such compounds in developing treatments for seizures and epilepsy, demonstrating their utility in pharmacological research focused on nervous system disorders (Pandey & Srivastava, 2011).
Synthesis and Catalytic Applications
The synthesis and characterization of various aminomethylphenyl derivatives have been explored for their potential in catalytic applications. These compounds have been utilized as precursors for the synthesis of complex structures, showcasing their versatility in organic synthesis and material science research (Roffe et al., 2016).
Antimicrobial Agents
Derivatives of aminomethylphenyl compounds have been investigated for their antimicrobial properties. This research provides a foundation for developing new antimicrobial agents, emphasizing the role of such chemical structures in combating microbial resistance and infection control (Doraswamy et al., 2013).
Interstellar Chemistry
Studies on the formation of methanimine and ethylenediamine in low-temperature interstellar model ices exposed to ionizing radiation demonstrate the relevance of aminomethylphenyl structures in understanding the chemical processes that contribute to the formation of life's building blocks in space (Zhu et al., 2019).
Propiedades
IUPAC Name |
N-[[3-(aminomethyl)phenyl]methyl]-N-ethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-3-5-9-16(4-2)12-14-8-6-7-13(10-14)11-15/h6-8,10H,3-5,9,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJUWWQVIRPNLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1=CC=CC(=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

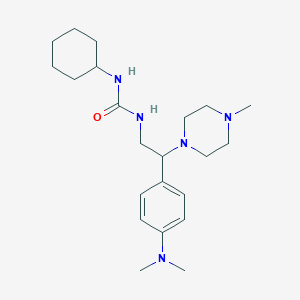
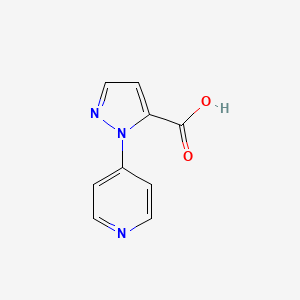
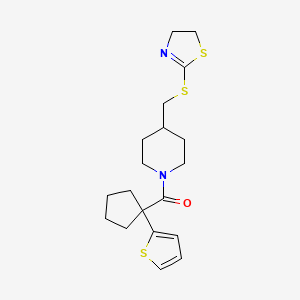
![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)
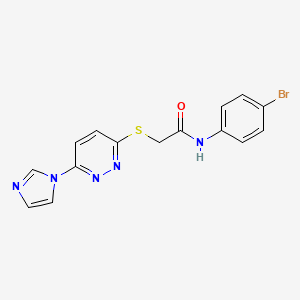
![(1R,5S)-8-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2811602.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)

![[(4-Methyl-5-thien-2-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B2811607.png)
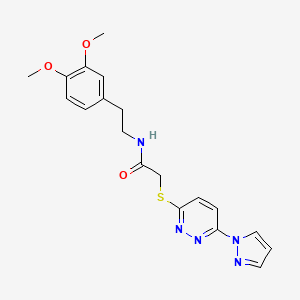

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)
![2-Amino-6-ethyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2811612.png)
![4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2811614.png)